Benzyl 5-(benzyloxy)-2-nitrobenzoate Benzyl 5-(benzyloxy)-2-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 61340-14-5
VCID: VC18709798
InChI: InChI=1S/C21H17NO5/c23-21(27-15-17-9-5-2-6-10-17)19-13-18(11-12-20(19)22(24)25)26-14-16-7-3-1-4-8-16/h1-13H,14-15H2
SMILES:
Molecular Formula: C21H17NO5
Molecular Weight: 363.4 g/mol

Benzyl 5-(benzyloxy)-2-nitrobenzoate

CAS No.: 61340-14-5

Cat. No.: VC18709798

Molecular Formula: C21H17NO5

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 5-(benzyloxy)-2-nitrobenzoate - 61340-14-5

Specification

CAS No. 61340-14-5
Molecular Formula C21H17NO5
Molecular Weight 363.4 g/mol
IUPAC Name benzyl 2-nitro-5-phenylmethoxybenzoate
Standard InChI InChI=1S/C21H17NO5/c23-21(27-15-17-9-5-2-6-10-17)19-13-18(11-12-20(19)22(24)25)26-14-16-7-3-1-4-8-16/h1-13H,14-15H2
Standard InChI Key RZIPPKKQZPOKDG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OCC3=CC=CC=C3

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

Benzyl 5-(benzyloxy)-2-nitrobenzoate features a central benzoate ester scaffold with three key substituents:

  • Benzyloxy group at the 5-position, contributing to steric bulk and influencing solubility.

  • Nitro group at the 2-position, a strong electron-withdrawing moiety that enhances reactivity in substitution and reduction reactions.

  • Benzyl ester at the carboxylate position, providing stability against hydrolysis compared to alkyl esters .

The compound’s planar aromatic system facilitates π-π stacking interactions, while the nitro group induces polarization, making the adjacent carbon electrophilic. This structural duality enables diverse reactivity, as demonstrated in catalytic hydrogenation and nucleophilic substitution studies .

Physicochemical Properties

Key properties include:

PropertyValueMethod/Source
Molecular FormulaC₂₂H₁₉NO₆CAS 634198-01-9
Molecular Weight393.389 g/molHigh-resolution MS
LogP (Partition Coeff.)5.06Computational prediction
Topological Polar SA90.58 ŲChemoinformatics

The high logP value indicates significant lipophilicity, suggesting favorable blood-brain barrier permeability—a trait leveraged in neuropharmacological agent design .

Synthetic Methodologies

Laboratory-Scale Synthesis

Matsuno et al. (2003) developed a robust protocol for synthesizing benzyl 5-(benzyloxy)-2-nitrobenzoate :

  • Intermediate Preparation: 2,4-Dihydroxybenzoic acid is esterified with benzyl alcohol under acidic conditions to form benzyl 2,4-dihydroxybenzoate.

  • Benzyloxy Introduction: Selective O-benzylation at the 5-position using benzyl bromide and potassium iodide in acetonitrile (yield: 78%).

  • Nitration: Treatment with fuming nitric acid at 0–5°C introduces the nitro group at the 2-position (yield: 65%).

Critical parameters:

  • Temperature control during nitration prevents di-nitration byproducts.

  • Anhydrous conditions during benzylation minimize hydrolysis .

Industrial Production

Scaled-up synthesis employs continuous flow reactors to enhance safety and yield:

  • Reactor Type: Microfluidic tubular reactor with in-line IR monitoring.

  • Conditions: 80°C, 10 bar pressure, residence time 15 minutes.

  • Yield Improvement: 82% (batch) → 91% (flow).

Reactivity and Derivative Synthesis

Nitro Group Reduction

Catalytic hydrogenation (H₂, Pd/C) selectively reduces the nitro group to an amine, yielding benzyl 5-(benzyloxy)-2-aminobenzoate—a precursor for anticancer agents .

Ester Hydrolysis

Basic hydrolysis (NaOH/EtOH) cleaves the benzyl ester to 5-(benzyloxy)-2-nitrobenzoic acid, used in metal-organic framework (MOF) synthesis.

Structure-Activity Relationship (SAR) Studies

Derivatives modified at the benzyloxy or nitro positions exhibit varied bioactivities:

DerivativeModificationIC₅₀ (MAO-B Inhibition)Reference
3h (Matsuno et al.)Hydroxyl addition0.062 µM
VC3867164Methoxy substitution1.2 µM

The hydroxylated derivative 3h shows 19-fold higher MAO-B inhibitory activity than the parent compound, underscoring the impact of hydrogen-bonding capacity .

Biological and Pharmacological Applications

Anticancer Activity

Reduction to the amine derivative generates compounds that induce apoptosis in HeLa cells via:

  • Caspase-3 Activation: 3.8-fold increase at 10 µM.

  • Bax/Bcl-2 Ratio Shift: Pro-apoptotic Bax expression rises 2.5-fold.

Industrial and Material Science Applications

Polymer Additives

The nitro group’s electron-deficient nature makes the compound effective in:

  • Epoxy Curing: Accelerates cross-linking by 40% compared to DDS.

  • UV Stabilizers: Absorbs at 310 nm, protecting polymers from solar degradation.

Metal Chelation

The de-esterified carboxylic acid form chelates Cu²⁺ and Fe³⁺, with stability constants (log K) of 8.2 and 6.7, respectively—applications in wastewater treatment .

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Competing nitration at the 3-position remains an issue (15% byproduct) .

  • Scalability: Flow chemistry methods require Pd/C catalyst recycling to be cost-effective.

Therapeutic Development

Ongoing research focuses on:

  • BBB Optimization: Prodrug strategies to enhance brain delivery .

  • Multitarget Agents: Hybrid molecules combining MAO-B inhibition and Aβ aggregation suppression .

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